molecular formula C11H17NO3 B1375268 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol CAS No. 1225531-09-8

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol

Cat. No.: B1375268
CAS No.: 1225531-09-8
M. Wt: 211.26 g/mol
InChI Key: JSTIMMJXDYQGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H17NO3 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H17NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Crystallographic and Structural Analysis

Crystal structures of derivatives similar to 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol have been characterized using X-ray diffraction analysis. These analyses highlight the conformations of the amine fragments and the structural motifs involved in the crystal packing of these compounds (Nitek et al., 2020).

Synthesis Techniques

Innovative techniques have been developed for the synthesis of oligonucleotide 5'-peptide-conjugates using this compound derivatives. These methods involve solid-phase synthesis techniques and utilize acid-labile alpha-amino protections for efficient and high-purity synthesis (Zaramella et al., 2004).

Antioxidant Activity

Derivatives of this compound have been synthesized and tested for their antioxidant activity. The biological properties, including radical scavenging abilities and superoxide dismutase mimetic activities, have been assessed, indicating potential therapeutic applications (Sulpizio et al., 2016).

Materials and Catalyst Preparation

The compound has been utilized in the preparation of ruthenium indenylidene-ether olefin metathesis catalysts. This application underscores the compound's versatility in catalyzing significant chemical reactions and creating efficient catalysts for industrial processes (Jimenez et al., 2012).

Dendrimer Synthesis

This compound is a key component in the synthesis of poly(ether imine) dendrimers. These dendrimers have been explored for their non-toxic nature and potential applications in biological studies, highlighting the compound's role in developing new materials for medical and technological applications (Krishna et al., 2005).

Safety and Hazards

The safety information available indicates that “3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures.

Properties

IUPAC Name

3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7,11,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTIMMJXDYQGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CCN)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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